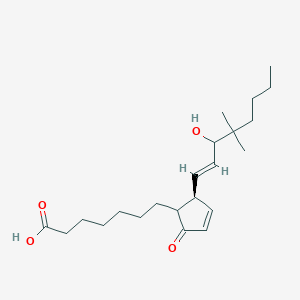

16,16-Dimethyl prostaglandin A1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-[(2S)-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26)/b15-13+/t17-,18?,20?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQQHQGBBMYJPT-SOCCOKEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)C(/C=C/[C@H]1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Intricate Mechanisms of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (di-Me-PGA1) is a synthetic analog of the naturally occurring cyclopentenone prostaglandin A1. Its structural modifications confer enhanced metabolic stability, making it a subject of significant interest for its potent biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of di-Me-PGA1, focusing on its roles in anti-inflammatory, anti-proliferative, and antiviral responses. The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to modulate key signaling pathways involved in inflammation, cell cycle progression, and viral replication. The core mechanisms include the inhibition of the NF-κB signaling pathway, induction of cell cycle arrest, and potential interaction with the PPAR-γ receptor.

Inhibition of NF-κB Signaling Pathway

A central mechanism of action for di-Me-PGA1 is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The inhibitory action of di-Me-PGA1, a characteristic shared with other cyclopentenone prostaglandins, is dependent on its reactive α,β-unsaturated carbonyl group within the cyclopentenone ring. This group can covalently adduct key cellular proteins, including components of the NF-κB signaling cascade. The primary target for this inhibition is the IκB kinase (IKK) complex. By inhibiting IKK, di-Me-PGA1 prevents the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα.[1][2] This leaves NF-κB sequestered in the cytoplasm in its inactive state, unable to translocate to the nucleus and initiate the transcription of its target genes.[3]

Studies have shown that 16,16-dimethyl-PGA1 can effectively suppress basal NF-κB-dependent promoter activity in Caco-2 cells.[4]

Signaling Pathway Diagram: NF-κB Inhibition by this compound

Caption: NF-κB signaling pathway and its inhibition by 16,16-Dimethyl PGA1.

Cell Cycle Arrest and Inhibition of DNA Synthesis

A significant aspect of the anti-cancer potential of this compound lies in its ability to inhibit DNA synthesis and induce cell cycle arrest.[5] This effect is particularly pronounced in tumor cells.

Di-Me-PGA1 has been shown to cause a reversible cell cycle arrest at the G1/S phase interface.[5] This blockage prevents cells from entering the S phase, the period of DNA replication, thereby halting proliferation. The molecular mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins. Studies on related prostaglandins have demonstrated a significant decrease in the levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4), which are crucial for progression through the G1 phase.[6] Concurrently, there is an upregulation of the cdk inhibitor p21.[6] The retinoblastoma protein (Rb), a key substrate of G1 cdks, remains in its active, hypophosphorylated state, thus preventing the activation of E2F transcription factors required for S-phase entry.[6]

Logical Relationship Diagram: G1/S Cell Cycle Arrest by this compound

References

The Biological Activity of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (di-Me-PGA1) is a synthetic analog of prostaglandin A1 (PGA1). Prostaglandins of the A-series are characterized by an α,β-unsaturated ketone in the cyclopentane ring and are known to exhibit a range of biological activities, including antiproliferative and antiviral effects. The dimethyl modification at the C-16 position makes di-Me-PGA1 more resistant to metabolic degradation, thereby enhancing its biological stability and potential as a therapeutic agent. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anticancer and antiviral properties, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Biological Activities

The primary biological activities of this compound documented in the literature are its ability to inhibit DNA synthesis in cancer cells, induce cell cycle arrest, and inhibit the replication of certain viruses.[1]

Antiproliferative Activity and DNA Synthesis Inhibition

This compound has been shown to inhibit DNA synthesis in various cancer cell lines, including Lewis lung carcinoma, B16 amelanotic melanoma, and S-49 lymphoma cells.[1][2] This inhibition of DNA replication is a key mechanism behind its antiproliferative effects.

Quantitative Data on Antiproliferative Activity

| Cell Line | Activity Measured | Concentration | Result | Reference |

| S-49 lymphoma (cyc-) | Inhibition of DNA synthesis | 50 µM | 42% inhibition | [2] |

| Lewis lung carcinoma | Inhibition of DNA synthesis | Not specified | Reported activity | [1] |

| B16 amelanotic melanoma | Inhibition of DNA synthesis | Not specified | Reported activity | [1] |

Cell Cycle Arrest

A significant mechanism of action for this compound and related PGAs is the induction of cell cycle arrest at the G1/S phase transition.[2] This prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. This effect is independent of cyclic AMP (cAMP) signaling, as demonstrated in S-49 cyc- lymphoma cells which lack adenylate cyclase activity.[2] The G1 arrest is mediated through the modulation of key cell cycle regulatory proteins. Prostaglandins of the A series have been shown to induce the expression of the cyclin-dependent kinase inhibitor p21.[3][4][5] This upregulation of p21 leads to the inhibition of cyclin D1/Cdk4 and cyclin E/Cdk2 complexes, which are essential for the G1/S transition. The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state and blocking the transcription of genes required for S phase entry.

Proposed Signaling Pathway for G1 Cell Cycle Arrest by this compound

Antiviral Activity

This compound exhibits broad-spectrum antiviral activity, significantly inhibiting the replication of both DNA and RNA viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[6][7] This activity is observed at concentrations that do not adversely affect host cell DNA synthesis, indicating a selective antiviral effect.[6]

Quantitative Data on Antiviral Activity

| Virus | Cell Line | 50% Inhibitory Dose (ID50) | Reference |

| HSV-1 (various strains) | Vero cells | 3.8 - 5.6 µg/mL | [6] |

| HSV-1 (various strains) | Human foreskin fibroblasts | 4.6 - 7.3 µg/mL | [6] |

| HSV-2 (two strains) | Vero cells | 3.8 - 4.5 µg/mL | [6] |

| HSV-2 | Human foreskin fibroblasts | 5.7 µg/mL | [6] |

| HIV-1 | Acutely infected T cells (VB line) | 2.5 µg/mL | [6] |

| HIV-1 | Chronically infected macrophages | 5.2 µg/mL | [6] |

Experimental Protocols

The following are representative protocols for assessing the key biological activities of this compound, based on methodologies described in the cited literature.

DNA Synthesis Inhibition Assay (Representative Protocol)

This protocol is based on the principle of measuring the incorporation of a radiolabeled nucleoside, such as [³H]-thymidine, into newly synthesized DNA.

Workflow for DNA Synthesis Inhibition Assay

Detailed Methodology:

-

Cell Culture: Culture the target cancer cells (e.g., B16 melanoma, Lewis lung carcinoma) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in culture medium.

-

Treatment: Remove the overnight culture medium from the cells and add the medium containing various concentrations of di-Me-PGA1. Include a vehicle control.

-

Radiolabeling: After a predetermined incubation period with the drug, add [³H]-thymidine to each well and incubate for a further 4-24 hours.

-

Harvesting: After the labeling period, wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-thymidine.

-

DNA Precipitation: Lyse the cells and precipitate the DNA using a cold solution of trichloroacetic acid (TCA).

-

Measurement: Wash the precipitate, solubilize it, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the percentage of inhibition of DNA synthesis for each concentration of di-Me-PGA1 compared to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry (Representative Protocol)

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Workflow for Cell Cycle Analysis

Detailed Methodology:

-

Cell Treatment: Culture cells and treat with the desired concentration of this compound for the desired duration (e.g., 24 hours).

-

Harvesting: Collect both adherent and floating cells to ensure all cells are analyzed. Centrifuge to pellet the cells.

-

Fixation: Resuspend the cell pellet in cold PBS, and while vortexing gently, add cold 70% ethanol dropwise. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data from a sufficient number of cells (e.g., 10,000-20,000).

-

Data Interpretation: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antiviral Activity Assays (Representative Protocols)

a) Plaque Reduction Assay for HSV

-

Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero cells) in multi-well plates and grow to confluency.

-

Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix a standard amount of HSV with each drug dilution and incubate.

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus/drug mixtures. Allow the virus to adsorb to the cells.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

-

Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction at each drug concentration compared to the virus-only control to determine the ID50.

b) HIV-1 p24 Antigen Assay

-

Cell Infection: Infect susceptible T-cells (e.g., VB line) with HIV-1 in the presence of various concentrations of this compound.

-

Culture: Culture the infected cells for several days.

-

Sample Collection: Periodically collect aliquots of the cell culture supernatant.

-

p24 ELISA: Quantify the amount of HIV-1 p24 core antigen in the supernatants using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.

-

Analysis: Compare the p24 levels in the treated cultures to those in the untreated control cultures to determine the inhibition of viral replication and calculate the ID50.

Conclusion

This compound is a stable analog of PGA1 with significant biological activities. Its ability to inhibit DNA synthesis and induce G1 cell cycle arrest in cancer cells, coupled with its broad-spectrum antiviral properties against HSV and HIV-1, makes it a compound of interest for further research and development. The mechanisms of action, particularly the induction of p21, provide a solid foundation for exploring its therapeutic potential. The protocols and data presented in this guide offer a comprehensive resource for professionals in the fields of cancer biology, virology, and drug development. Further investigation is warranted to fully elucidate the specific molecular targets and to explore the in vivo efficacy of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4adi.com [4adi.com]

- 3. Toxicity of prostaglandins A1 and A2 for cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandins, their inhibitors and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ablinc.com [ablinc.com]

- 7. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

The Discovery and Biological Activities of 16,16-Dimethyl Prostaglandin A1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (di-Me-PGA1) is a synthetic analog of the naturally occurring prostaglandin A1 (PGA1). Prostaglandins, a class of lipid compounds, are known for their diverse physiological effects. The modification of natural prostaglandins, such as the introduction of methyl groups at the C-16 position, was a strategic approach to enhance metabolic stability and prolong the biological activity of these otherwise transient molecules. This technical guide provides an in-depth exploration of the discovery, history, and key biological activities of this compound, with a focus on its anti-proliferative and antiviral properties.

Discovery and History

The development of this compound is rooted in the extensive research on prostaglandin analogs conducted in the 1970s. Scientists at The Upjohn Company (now part of Pfizer) were at the forefront of synthesizing a wide array of modified prostaglandins to investigate their therapeutic potential. The introduction of two methyl groups at the C-16 position was a key innovation to block the primary metabolic inactivation pathway of natural prostaglandins, which involves oxidation of the 15-hydroxyl group. This structural modification led to analogs with significantly increased potency and duration of action. While a singular definitive publication marking the first synthesis of 16,16-Dimethyl PGA1 is not readily apparent, its development is intrinsically linked to the broader efforts of researchers like G.L. Bundy and J.E. Pike at Upjohn, who pioneered the synthesis of various 16,16-dimethyl prostaglandin analogs.

Biological Activities and Therapeutic Potential

This compound has demonstrated significant biological activity in two primary areas: inhibition of tumor cell growth and suppression of viral replication. These activities are attributed to its nature as a cyclopentenone prostaglandin, a subclass known for its ability to modulate key cellular signaling pathways.

Anti-Tumor Activity: Inhibition of DNA Synthesis

Early studies revealed that 16,16-Dimethyl PGA1 is a potent inhibitor of DNA synthesis in various cancer cell lines. Research by Honn and colleagues in 1981 demonstrated its efficacy in inhibiting the proliferation of Lewis lung carcinoma and B16 amelanotic melanoma cells.[1] This anti-proliferative effect is a hallmark of cyclopentenone prostaglandins, which are known to induce cell cycle arrest.

Antiviral Activity

A significant body of research has focused on the antiviral properties of 16,16-Dimethyl PGA1. A key study by Hughes-Fulford and colleagues in 1992 detailed its inhibitory effects on both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[2] The compound was shown to significantly reduce viral replication at concentrations that were not toxic to the host cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | ID50 (µg/mL) | Reference |

| HSV-1 (various strains) | Vero cells | 3.8 - 5.6 | Hughes-Fulford et al., 1992[2] |

| HSV-1 (various strains) | Human foreskin fibroblasts | 4.6 - 7.3 | Hughes-Fulford et al., 1992[2] |

| HSV-2 (two strains) | Vero cells | 3.8 - 4.5 | Hughes-Fulford et al., 1992[2] |

| HSV-2 | Human foreskin fibroblasts | 5.7 | Hughes-Fulford et al., 1992[2] |

| HIV-1 | Acutely infected T cells | 2.5 | Hughes-Fulford et al., 1992[2] |

| HIV-1 | Chronically infected macrophages | 5.2 | Hughes-Fulford et al., 1992[2] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Effect | Reference |

| Lewis lung carcinoma | Inhibition of DNA synthesis | Honn et al., 1981[1] |

| B16 amelanotic melanoma | Inhibition of DNA synthesis | Honn et al., 1981[1] |

Experimental Protocols

Antiviral Assays (Herpes Simplex Virus and HIV-1)

The antiviral activity of this compound was determined using plaque reduction assays for HSV and measurement of p24 antigen levels for HIV-1, as described by Hughes-Fulford et al. (1992).[2]

Herpes Simplex Virus (HSV) Plaque Reduction Assay:

-

Cell Culture: Vero cells or human foreskin fibroblasts were grown to confluence in 24-well plates.

-

Virus Inoculation: The cell monolayers were infected with a known titer of HSV-1 or HSV-2.

-

Drug Treatment: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with medium containing various concentrations of this compound.

-

Incubation: The plates were incubated for 48 to 72 hours to allow for plaque formation.

-

Plaque Staining and Counting: The cell monolayers were fixed and stained with crystal violet, and the number of plaques in treated versus untreated wells was counted.

-

ID50 Calculation: The 50% inhibitory dose (ID50) was calculated as the concentration of the compound that reduced the number of plaques by 50% compared to the virus control.

Human Immunodeficiency Virus (HIV-1) Inhibition Assay:

-

Cell Culture and Infection: Acutely infected T cells (VB line) or chronically infected macrophages were cultured in the presence of various concentrations of this compound.

-

Sample Collection: Supernatants from the cell cultures were collected at specific time points.

-

p24 Antigen Quantification: The concentration of the HIV-1 p24 capsid protein in the supernatants was measured using an enzyme-linked immunosorbent assay (ELISA).

-

ID50 Calculation: The ID50 was determined as the concentration of the compound that inhibited p24 production by 50% compared to the untreated control.

Inhibition of DNA Synthesis in Tumor Cells

The inhibitory effect of this compound on DNA synthesis in tumor cells was assessed by measuring the incorporation of radiolabeled thymidine, as described in the work by Honn et al. (1981).[1]

-

Cell Culture: Lewis lung carcinoma or B16 amelanotic melanoma cells were plated in multi-well plates.

-

Drug Treatment: The cells were treated with various concentrations of this compound.

-

Radiolabeling: [³H]thymidine was added to the cell cultures for a defined period.

-

Cell Lysis and DNA Precipitation: The cells were lysed, and the DNA was precipitated using trichloroacetic acid.

-

Scintillation Counting: The amount of incorporated [³H]thymidine in the precipitated DNA was quantified using a scintillation counter.

-

Analysis: The level of DNA synthesis in treated cells was compared to that in untreated control cells to determine the inhibitory effect of the compound.

Signaling Pathways

The biological effects of this compound are believed to be mediated through signaling pathways common to cyclopentenone prostaglandins. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

By inhibiting the IKK complex, 16,16-Dimethyl PGA1 prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-viral genes.

Another potential mechanism of action for cyclopentenone prostaglandins is the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that can also negatively regulate NF-κB activity.

Conclusion

This compound represents a significant early development in the field of synthetic prostaglandin analogs. Its enhanced metabolic stability allows for potent and sustained biological activity, particularly in the realms of anti-tumor and antiviral research. The primary mechanism of action is believed to be through the modulation of the NF-κB signaling pathway, a central regulator of inflammation and immune responses. Further research into the specific molecular interactions and downstream effects of 16,16-Dimethyl PGA1 could unveil additional therapeutic applications for this and other related cyclopentenone prostaglandins.

References

An In-depth Technical Guide to 16,16-Dimethyl Prostaglandin A1: Chemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16,16-Dimethyl prostaglandin A1 (dmPGA1), a synthetic analog of prostaglandin A1. It details the compound's chemical properties, its significant antiviral and anti-tumor activities, and the underlying mechanisms of action. This document includes detailed experimental protocols for the assessment of its biological activities and provides a visual representation of its proposed signaling pathway.

Introduction

This compound (CAS Number: 41692-24-4) is a chemically modified prostaglandin that exhibits enhanced stability and potent biological activities.[1] Unlike its naturally occurring counterparts, the dimethyl substitution at the C-16 position makes it resistant to metabolic degradation, prolonging its half-life and enhancing its therapeutic potential. This guide explores its chemical characteristics and its promising roles as an antiviral and anti-neoplastic agent.

Chemical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value | Reference |

| CAS Number | 41692-24-4 | [1] |

| Molecular Formula | C22H36O4 | [1] |

| Molecular Weight | 364.5 g/mol | [1] |

| Formal Name | 15R-hydroxy-16,16-dimethyl-9-oxo-prosta-10,13E-dien-1-oic acid | [1] |

| Appearance | A solution in methyl acetate | [1] |

| Boiling Point (Predicted) | 523.0 ± 50.0 °C | [2] |

| Density (Predicted) | 1.063 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.77 ± 0.10 | [2] |

| Storage Temperature | -20°C | [2] |

| UV max (λmax) | 216 nm | [1] |

Solubility:

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential in two primary therapeutic areas: as an antiviral agent and as an inhibitor of tumor cell proliferation.

Antiviral Activity

dmPGA1 exhibits broad-spectrum antiviral activity, notably against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1] Studies have shown that it can significantly inhibit viral replication in various cell lines at concentrations that do not harm the host cells.

Inhibition of Viral Replication:

-

HSV-1: The 50% inhibitory concentration (ID50) for several HSV-1 strains ranges from 3.8 to 5.6 µg/ml in Vero cells and 4.6 to 7.3 µg/ml in human foreskin fibroblasts.

-

HIV-1: The ID50 for T cells acutely infected with HIV-1 is 2.5 µg/ml.[1]

The proposed mechanism for its antiviral action involves the induction of Heat Shock Protein 70 (HSP70). The upregulation of HSP70 is believed to interfere with viral protein synthesis, thereby inhibiting viral replication. This effect is thought to be mediated, at least in part, through the modulation of the NF-κB signaling pathway.

Anti-Tumor Activity

In addition to its antiviral properties, this compound has been shown to inhibit DNA synthesis in various cancer cell lines, including Lewis lung carcinoma and B16 amelanotic melanoma cells.[3] This suggests a potential role for dmPGA1 as a cytostatic agent in cancer therapy. The precise mechanism of DNA synthesis inhibition is an active area of research, but it is thought to be linked to the modulation of cellular signaling pathways that control cell cycle progression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the biological activity of this compound.

Viral Replication Inhibition Assay (HSV & HIV-1)

This protocol is based on the methods described by Hughes-Fulford et al. (1992).

Objective: To determine the 50% inhibitory concentration (ID50) of this compound on the replication of HSV and HIV-1.

Materials:

-

Vero cells and human foreskin fibroblasts (for HSV assays)

-

Acutely infected T-cell line (e.g., VB) and chronically infected macrophages (for HIV-1 assays)

-

This compound (stock solution in ethanol)

-

Appropriate cell culture media and supplements

-

Herpes Simplex Virus (HSV-1 and HSV-2) strains

-

Human Immunodeficiency Virus (HIV-1)

-

Plaque assay reagents (for HSV)

-

p24 antigen capture assay kit (for HIV-1)

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed the appropriate host cells in 96-well plates at a density that allows for confluent monolayers to form (for adherent cells) or optimal cell density (for suspension cells).

-

Drug Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations to be tested.

-

Infection:

-

For HSV: Infect the cell monolayers with a known titer of HSV for 1-2 hours. After the adsorption period, remove the inoculum and add the media containing the different concentrations of dmPGA1.

-

For HIV-1: For acutely infected T-cells, add the virus and the different concentrations of dmPGA1 simultaneously. For chronically infected macrophages, replace the existing medium with fresh medium containing the various concentrations of the drug.

-

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period appropriate for the virus and cell type (e.g., 48-72 hours for HSV plaque formation, or several days for HIV-1 p24 production).

-

Quantification of Viral Replication:

-

For HSV: Perform a plaque reduction assay. Stain the cell monolayers with crystal violet and count the number of plaques in each well. The ID50 is the concentration of dmPGA1 that reduces the number of plaques by 50% compared to the untreated virus control.

-

For HIV-1: Collect the cell culture supernatants and quantify the amount of p24 antigen using a commercial ELISA kit. The ID50 is the concentration of dmPGA1 that reduces the p24 concentration by 50% compared to the untreated virus control.

-

DNA Synthesis Inhibition Assay

This protocol is based on the methods described by Honn et al. (1981).

Objective: To assess the inhibitory effect of this compound on the DNA synthesis of tumor cells.

Materials:

-

Tumor cell lines (e.g., Lewis lung carcinoma, B16 amelanotic melanoma)

-

This compound (stock solution in ethanol)

-

Appropriate cell culture media and supplements

-

[³H]-Thymidine (radiolabeled DNA precursor)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and scintillation fluid

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed the tumor cells in 24-well plates and allow them to adhere and enter a logarithmic growth phase.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

-

Radiolabeling: Add [³H]-Thymidine to each well and incubate for a further 4-6 hours to allow for its incorporation into newly synthesized DNA.

-

Cell Lysis and Precipitation:

-

Wash the cells with cold PBS.

-

Lyse the cells and precipitate the DNA by adding cold 10% TCA.

-

Wash the precipitate with cold ethanol to remove unincorporated [³H]-Thymidine.

-

-

Quantification:

-

Solubilize the DNA precipitate in a suitable buffer.

-

Add the solubilized sample to scintillation fluid.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: The inhibition of DNA synthesis is calculated as the percentage decrease in [³H]-Thymidine incorporation in treated cells compared to untreated control cells.

Signaling Pathway

The antiviral and anti-proliferative effects of this compound are believed to be mediated through the induction of Heat Shock Protein 70 (HSP70), which in turn can modulate the NF-κB signaling pathway.

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound is a promising synthetic prostaglandin analog with well-documented antiviral and anti-tumor properties. Its enhanced metabolic stability makes it a more viable therapeutic candidate than its natural counterparts. The mechanisms of action, primarily involving the induction of HSP70 and modulation of key cellular signaling pathways, offer several avenues for further research and drug development. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of this intriguing molecule.

References

Unveiling the Multifaceted Functions of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin A1 (di-Me-PGA1) is a synthetic analog of the naturally occurring prostaglandin A1. This modification enhances its metabolic stability, making it a subject of interest for therapeutic applications. This technical guide delineates the core functions of di-Me-PGA1, focusing on its established roles in inhibiting cancer cell proliferation and viral replication. We present a synthesis of the available quantitative data, detailed experimental methodologies, and a visualization of its purported mechanisms of action to provide a comprehensive resource for the scientific community.

Core Functions of this compound

This compound exhibits two primary, well-documented biological activities:

-

Antineoplastic Activity: Di-Me-PGA1 has been shown to inhibit DNA synthesis in certain cancer cell lines, suggesting a potential role as an anticancer agent.[1][2] Specifically, its efficacy has been demonstrated in Lewis lung carcinoma and B16 amelanotic melanoma cells.[1][2]

-

Antiviral Activity: This prostaglandin analog effectively inhibits the replication of both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus-1 (HIV-1).[1][3][4] Notably, this antiviral effect occurs at concentrations that do not significantly impact the host cell's DNA synthesis, indicating a degree of selectivity.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Table 1: In Vitro Antiviral Efficacy of this compound

| Virus | Cell Line | ID₅₀ (Inhibitory Dose 50%) | Reference |

| HSV-1 | Vero cells | 3.8-5.6 µg/ml | [3] |

| HSV-1 | Human foreskin fibroblasts | 4.6-7.3 µg/ml | [3] |

| HIV-1 | Acutely infected T cells | 2.5 µg/ml | [3] |

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated, the antiviral activity of cyclopentenone prostaglandins, a class to which PGA1 belongs, has been linked to the induction of heat shock proteins (HSPs), particularly HSP70.[5] The proposed mechanism suggests that the induction of HSP70 in the host cell creates an environment that is non-conducive to viral protein synthesis.[5] This leads to a translational block of viral proteins, thereby inhibiting viral replication.[5]

Caption: Proposed antiviral signaling pathway of cyclopentenone prostaglandins.

Experimental Protocols

The following section details the general methodologies employed in the key experiments cited in this guide.

In Vitro Antiviral Assay (General Protocol)

This protocol outlines a general workflow for assessing the antiviral activity of this compound against HSV-1 and HIV-1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Biochemicals - CAT N°: 10080 [bertin-bioreagent.com]

- 5. Selective inhibition of virus protein synthesis by prostaglandin A1: a translational block associated with HSP70 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

16,16-Dimethyl prostaglandin A1 signaling pathway

An In-depth Technical Guide to the 16,16-Dimethyl Prostaglandin A1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (dmPGA1) is a synthetic analog of prostaglandin A1, noted for its metabolic stability and significant biological activities. These activities primarily include the inhibition of DNA synthesis in neoplastic cells and the suppression of viral replication, particularly against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1] While the precise signaling cascade of dmPGA1 has not been fully elucidated in dedicated studies, a plausible pathway can be constructed based on the known mechanisms of closely related prostaglandins. This guide synthesizes the available direct and inferred evidence to present a comprehensive model of the dmPGA1 signaling pathway, alongside quantitative data and relevant experimental protocols to facilitate further research.

The Proposed this compound Signaling Pathway

The signaling pathway of dmPGA1 is believed to be initiated by its interaction with cell surface prostanoid receptors, which are a class of G-protein coupled receptors (GPCRs). Although direct binding studies for dmPGA1 are scarce, data from analogous compounds, particularly 16,16-dimethyl prostaglandin E2, strongly suggest an interaction with EP receptor subtypes. The downstream consequences of this interaction likely involve the modulation of intracellular second messengers and the activation of cytoprotective cellular programs.

A key feature of cyclopentenone prostaglandins, including the parent compound Prostaglandin A1, is their ability to induce a heat shock response. This is achieved through the activation of the Heat Shock Transcription Factor 1 (HSF1).[2] Activated HSF1 translocates to the nucleus and drives the expression of heat shock proteins, most notably Heat Shock Protein 70 (HSP70). HSP70 is a molecular chaperone with potent cytoprotective, anti-apoptotic, and anti-inflammatory functions.

Furthermore, the cellular stress induced by dmPGA1 may also activate the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In response to cellular stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, leading to their transcription.

The culmination of these signaling events is a cellular state that is more resilient to stressors, which may underlie the observed antiviral and antiproliferative effects of dmPGA1.

Caption: Proposed signaling pathway of this compound.

Quantitative Data

The available quantitative data for dmPGA1 primarily relates to its antiviral activity. The 50% inhibitory concentration (ID50) has been determined for several strains of Herpes Simplex Virus (HSV) and for the Human Immunodeficiency Virus (HIV-1) in different cell lines.

| Virus | Cell Line | ID50 (µg/mL) | Reference |

| HSV-1 (various strains) | Vero Cells | 3.8 - 5.6 | [3] |

| HSV-1 (various strains) | Human Foreskin Fibroblasts | 4.6 - 7.3 | [3] |

| HIV-1 | Acutely Infected T-cells | 2.5 | [3] |

Key Experimental Protocols

To further investigate the signaling pathway of dmPGA1, a number of standard cell and molecular biology techniques can be employed. Below are detailed protocols for key experiments.

Western Blot for p53 Protein Levels

This protocol is designed to assess the effect of dmPGA1 on the expression levels of the tumor suppressor protein p53.

References

Unraveling the Molecular Targets of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin A1 (dmPGA1) is a synthetic analog of the naturally occurring prostaglandin A1 (PGA1). While recognized for its potent biological activities, including anti-proliferative and anti-viral effects, the specific molecular targets and receptor-mediated signaling pathways of dmPGA1 remain an area of active investigation. This technical guide synthesizes the current understanding of dmPGA1's mechanism of action, drawing parallels from the broader class of cyclopentenone prostaglandins (cyPGs). Due to a scarcity of direct binding studies on dmPGA1, this document focuses on its established biological outcomes and the putative mechanisms that likely govern its function.

Introduction to this compound

This compound is a chemically modified version of PGA1, designed to be more resistant to metabolic degradation. This structural modification enhances its biological stability, making it a subject of interest for therapeutic applications.[1][2] Its primary reported activities include the inhibition of DNA synthesis in various cancer cell lines and the suppression of viral replication, notably against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1][2][3]

Known Biological Activities and Quantitative Data

The principal biological effects of dmPGA1 have been quantified in terms of its inhibitory concentrations.

| Biological Activity | Cell Line/System | Parameter | Value | Reference |

| Inhibition of Viral Replication | Vero cells (HSV-1) | ID50 | 3.8-5.6 µg/ml | [2] |

| Inhibition of Viral Replication | Human foreskin fibroblasts (HSV-1) | ID50 | 4.6-7.3 µg/ml | [2] |

| Inhibition of Viral Replication | T cells (acutely infected with HIV-1) | ID50 | 2.5 µg/ml | [2] |

Table 1: Summary of Quantitative Data for this compound Biological Activity.

Target Proteins and Receptors: An Unconventional Mechanism

Direct, high-affinity binding of dmPGA1 to specific cell surface prostanoid receptors (e.g., EP, FP, DP, IP, TP receptors) has not been conclusively demonstrated in the scientific literature. Instead, the biological activities of dmPGA1 are thought to be mediated through mechanisms common to cyclopentenone prostaglandins.[4][5]

The key structural feature of cyPGs is the α,β-unsaturated carbonyl group within the cyclopentenone ring.[5] This reactive group allows these molecules to form covalent Michael adducts with the thiol groups of cysteine residues in various cellular proteins.[4][6] This covalent modification can alter the function of target proteins, leading to the observed biological effects.

Potential intracellular targets for this class of compounds include:

-

Transcription Factors: Notably, components of the NF-κB signaling pathway. By modifying key proteins in this pathway, cyPGs can suppress the expression of pro-inflammatory and pro-survival genes.[4][7]

-

Cellular Stress Response Proteins: Cyclopentenone prostaglandins have been shown to induce the expression of heat shock proteins (HSPs), which is a component of the cellular stress response.[6]

-

Cytoskeletal Proteins: Studies on related PGA1 analogs have identified cytoskeletal proteins as potential targets for covalent modification.[6]

Postulated Signaling Pathways

Given the lack of specific receptor binding data for dmPGA1, a definitive signaling pathway cannot be delineated. However, based on the known mechanisms of cyclopentenone prostaglandins, a generalized pathway can be proposed. This pathway is likely initiated by the entry of dmPGA1 into the cell, followed by covalent modification of intracellular protein targets.

Figure 1: A proposed signaling pathway for this compound.

Experimental Protocols: A Methodological Gap

5.1. Target Identification using Affinity-Based Probes

A common strategy involves synthesizing a tagged version of the compound of interest, such as a biotinylated analog of dmPGA1.

Figure 2: Experimental workflow for identifying protein targets of dmPGA1.

Methodology:

-

Synthesis of Biotinylated dmPGA1: A biotin moiety is chemically conjugated to the dmPGA1 molecule, creating a probe for affinity purification.

-

Cellular Treatment: Target cells are incubated with the biotinylated dmPGA1 to allow for the formation of covalent adducts with intracellular proteins.

-

Cell Lysis and Affinity Chromatography: Cells are lysed, and the lysate is passed through a column containing immobilized avidin or streptavidin, which has a high affinity for biotin.

-

Elution and Protein Identification: The proteins covalently bound to the biotinylated dmPGA1 are retained on the column and can be subsequently eluted and identified using techniques like mass spectrometry.

-

Target Validation: The identified protein targets are then validated using methods such as western blotting with specific antibodies and functional assays to confirm the biological relevance of the interaction.

Conclusion and Future Directions

This compound exhibits significant anti-proliferative and anti-viral properties. While its precise molecular targets and receptors are not yet fully elucidated, the existing evidence strongly suggests a mechanism of action centered on the covalent modification of intracellular proteins, a characteristic feature of cyclopentenone prostaglandins. Future research should focus on utilizing affinity-based proteomic approaches to definitively identify the protein targets of dmPGA1. Elucidating these targets and the downstream consequences of their modification will be crucial for understanding the full therapeutic potential of this compound and for the rational design of novel drugs based on its structure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A biotinylated analog of the anti-proliferative prostaglandin A1 allows assessment of PPAR-independent effects and identification of novel cellular targets for covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

In Vitro Effects of 16,16-Dimethyl Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin A1 (dmPGA1), a synthetic analog of prostaglandin A1, has demonstrated significant biological activity in various in vitro models. This technical guide provides a comprehensive overview of the in vitro effects of dmPGA1, with a primary focus on its antiviral and anticancer properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying signaling pathways are illustrated. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, oncology, and drug development.

Antiviral Effects

dmPGA1 has been shown to be a potent inhibitor of the replication of both DNA and RNA viruses, notably Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

Quantitative Data: Inhibition of Viral Replication

The inhibitory activity of dmPGA1 against various viral strains is presented in Table 1. The 50% inhibitory concentration (ID50) values highlight its efficacy in different cell lines.

| Virus Strain | Cell Line | ID50 (µg/mL) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | |||

| Various Strains | Vero Cells | 3.8 - 5.6 | [1][2] |

| Various Strains | Human Foreskin Fibroblasts | 4.6 - 7.3 | [1][2] |

| Herpes Simplex Virus Type 2 (HSV-2) | |||

| Two Strains | Vero Cells | 3.8 - 4.5 | [1][2] |

| Human Foreskin Fibroblasts | 5.7 | [1][2] | |

| Human Immunodeficiency Virus Type 1 (HIV-1) | |||

| Acutely Infected T Cells (VB line) | 2.5 | [1][2] | |

| Chronically Infected Macrophages | 5.2 | [1][2] |

Experimental Protocol: Plaque Reduction Assay for HSV

This protocol outlines the general steps for determining the antiviral activity of dmPGA1 against HSV using a plaque reduction assay.

Materials:

-

Vero cells or Human Foreskin Fibroblasts (HFF)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock

-

This compound (dmPGA1)

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells or HFFs in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Drug Preparation: Prepare serial dilutions of dmPGA1 in DMEM.

-

Infection: When cells are confluent, remove the growth medium and infect the cells with HSV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).

-

Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and add DMEM containing various concentrations of dmPGA1.

-

Overlay: After 2 hours of incubation with the drug, remove the medium and overlay the cells with methylcellulose medium containing the respective concentrations of dmPGA1.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Staining and Counting: Remove the overlay, fix the cells with methanol, and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug). The ID50 is determined as the concentration of dmPGA1 that inhibits plaque formation by 50%.

Experimental Workflow: Antiviral Screening

Antiviral screening workflow using a plaque reduction assay.

Anticancer Effects

dmPGA1 exhibits cytostatic effects on various cancer cell lines, primarily through the inhibition of DNA synthesis and induction of cell cycle arrest.[3]

Quantitative Data: Inhibition of DNA Synthesis

Studies have shown that dmPGA1 can inhibit DNA synthesis in Lewis lung carcinoma and B-16 amelanotic melanoma cells.[3] While specific IC50 values for DNA synthesis inhibition are not consistently reported in the initial literature, the primary mechanism of its anticancer effect is attributed to cell cycle arrest.

Mechanism of Action: Cell Cycle Arrest

The anticancer activity of dmPGA1 and its analogs is linked to their ability to induce G1 phase cell cycle arrest.[4] This is achieved through the modulation of key cell cycle regulatory proteins.

Signaling Pathway: dmPGA1 treatment leads to an upregulation of the cyclin-dependent kinase inhibitor p21 and a reduction in the levels of cyclin E.[4] This results in the inhibition of cyclin A- and cyclin E-dependent kinase activities, which are crucial for the G1 to S phase transition. The decrease in cyclin A-dependent kinase activity is due to an increased association of p21 with cyclin A-cyclin-dependent kinase 2 (CDK2) complexes. The reduction in cyclin E-dependent activity is a combined effect of decreased cyclin E protein levels and an increased association of p21 with the cyclin E-CDK2 complex.[4]

Signaling pathway of dmPGA1-induced G1 cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the general steps for analyzing the cell cycle distribution of cancer cells treated with dmPGA1 using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dmPGA1)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of dmPGA1 or vehicle control for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound exhibits potent in vitro antiviral and anticancer activities. Its ability to inhibit the replication of clinically relevant viruses like HSV and HIV, coupled with its cytostatic effects on cancer cells through the induction of G1 cell cycle arrest, makes it a compound of significant interest for further research and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for scientists investigating the therapeutic potential of dmPGA1. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential in preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (di-Me-PGA1) is a synthetic analog of prostaglandin A1.[1] This modified prostaglandin exhibits a range of biological activities, including the inhibition of DNA synthesis in certain cancer cell lines and antiviral effects.[1] These application notes provide a detailed overview of the experimental protocols for utilizing this compound in a cell culture setting, including its preparation, application to cells, and methods for assessing its biological effects.

Data Presentation

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | Cell Line | ID₅₀ (µg/mL) |

| HSV-1 | Vero Cells | 3.8 - 5.6 |

| HSV-1 | Human Foreskin Fibroblasts | 4.6 - 7.3 |

| HIV-1 | Acutely Infected T cells | 2.5 |

ID₅₀ (Inhibitory Dose 50%) is the concentration of the compound that inhibits 50% of viral replication.[2]

Table 2: Solubility of this compound

| Solvent | Solubility |

| DMF | >75 mg/mL |

| DMSO | >50 mg/mL |

| Ethanol | >100 mg/mL |

| PBS (pH 7.2) | >2.4 mg/mL |

[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Determine the required concentration: Based on the desired final concentration for your experiments, calculate the amount of this compound and DMSO needed. For example, to prepare a 10 mg/mL stock solution, dissolve 1 mg of the compound in 100 µL of DMSO.

-

Reconstitution: Aseptically add the calculated volume of DMSO to the vial containing the lyophilized this compound.

-

Dissolution: Gently vortex the vial until the compound is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: General Cell Culture Treatment with this compound

This protocol provides a general procedure for treating adherent or suspension cells with this compound.

Materials:

-

Cultured cells in appropriate growth medium

-

This compound stock solution

-

Complete cell culture medium

-

Sterile culture plates or flasks

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Adherent cells: Seed cells in culture plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours before treatment.

-

Suspension cells: Seed cells in culture flasks at the desired density.

-

-

Preparation of Treatment Medium: Thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

-

Cell Treatment:

-

Adherent cells: Carefully remove the existing medium from the culture plates and replace it with the prepared treatment medium.

-

Suspension cells: Add the appropriate volume of the concentrated treatment solution to the cell suspension flasks to achieve the desired final concentrations.

-

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cytotoxicity assays, cell proliferation assays, or analysis of signaling pathways.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound by measuring cell metabolic activity.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Add MTT Reagent: After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

This compound, as a cyclopentenone prostaglandin, is known to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This inhibition is a key mechanism underlying its anti-inflammatory and antiviral effects. The compound acts by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[3][4] This stabilizes the IκB-α/NF-κB complex in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus and the transcription of its target genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Potential Interaction with PPARγ

Cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are known to be natural ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[5][6][7] Activation of PPARγ can modulate inflammatory responses. While direct evidence for this compound as a PPARγ ligand is not as established, its structural similarity to other cyclopentenone prostaglandins suggests a potential for interaction. This interaction could contribute to its overall biological activity. Further research is needed to fully elucidate the specific role of this compound in PPARγ activation.

Caption: Putative activation of the PPARγ signaling pathway by cyclopentenone prostaglandins.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in cell culture.

Caption: General experimental workflow for studying this compound effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pnas.org [pnas.org]

- 4. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of peroxisome proliferator activated receptor (PPAR)gamma agonists on prostaglandins cascade in joint cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin and PPAR control of immune cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptor-gamma ligands inhibit TGF-beta 1-induced fibronectin expression in glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1 In Vivo Administration

For Researchers, Scientists, and Drug Development Professionals

Disclaimers and Important Considerations

No established in vivo dosage for 16,16-Dimethyl Prostaglandin A1 (di-Me-PGA1) has been identified in the published literature. The following application notes and protocols are extrapolated from in vivo studies of structurally related prostaglandin analogs, including other A-series prostaglandins and other 16,16-dimethylated prostaglandins. The provided dosage ranges are suggested starting points for research and must be optimized through dose-response studies for your specific animal model and experimental endpoint.

This document is intended for research purposes only and not for human or veterinary use. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction

This compound (di-Me-PGA1) is a synthetic analog of Prostaglandin A1 (PGA1). The dimethylation at the C16 position makes it resistant to in vivo metabolism, thereby prolonging its half-life and biological activity.[1] In vitro studies have shown that di-Me-PGA1 can inhibit DNA synthesis in various cancer cell lines and exhibits antiviral activity against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[1] This document provides a summary of potential in vivo applications, suggested dosage and administration protocols based on related compounds, and insights into its potential mechanism of action.

Quantitative Data Summary

The following tables summarize in vivo dosage and administration data from studies on prostaglandin analogs closely related to this compound. This data can be used to inform the design of initial in vivo experiments with di-Me-PGA1.

Table 1: In Vivo Dosages of Prostaglandin A Analogs

| Compound | Animal Model | Application | Dosage Range | Route of Administration | Reference |

| Δ⁷-Prostaglandin A1 | Mouse | Antitumor | 10-30 mg/kg/day | Intraperitoneal (i.p.) | |

| 12-epi-Δ⁷-PGA1 | Mouse | Antitumor | 100 mg/kg (single dose) | Intraperitoneal (i.p.) | |

| Prostaglandin A1 | Rat | Glucose Metabolism | 0.5 µg/kg/min | Intravenous (i.v.) Infusion |

Table 2: In Vivo Dosages of 16,16-Dimethyl Prostaglandin Analogs

| Compound | Animal Model | Application | Dosage Range | Route of Administration | Reference |

| 16,16-Dimethyl PGA2 | Mouse | Antiviral, Antitumor | 10 µ g/day | Infusion | [2] |

| 16,16-Dimethyl PGE2 | Mouse | Radioprotection | 10-40 µ g/mouse | Subcutaneous (s.c.), Intravenous (i.v.) | [3] |

| 16,16-Dimethyl PGE2 | Rat | Gastric Mucosal Effects | 0.002-0.02 µg/kg/min | Intravenous (i.v.) Infusion | [4] |

| 16,16-Dimethyl PGE2 | Human | Gastric Secretion Inhibition | 0.01-1.0 µg/kg (oral), 0.01-0.1 µg/kg (i.v.) | Oral, Intravenous (i.v.) | [5] |

Signaling Pathways

Prostaglandins typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface.[6][7][8] However, A-series prostaglandins, including PGA1, have also been shown to have intracellular targets. Recent evidence suggests that PGA1 can directly bind to and activate the orphan nuclear receptor Nurr1, a key regulator of dopaminergic neuron development and maintenance.[6] This interaction promotes the transcriptional activity of Nurr1, which may contribute to its biological effects.

Caption: Potential signaling pathways of 16,16-Dimethyl PGA1.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound (typically supplied in an organic solvent like methyl acetate)

-

Sterile, inert gas (e.g., nitrogen or argon)

-

Anhydrous ethanol (100%)

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile, conical glass vials

-

Micropipettes and sterile, filtered pipette tips

Procedure:

-

Aliquot the stock solution: Based on the amount of di-Me-PGA1 needed for your experiment, carefully aliquot the required volume of the stock solution into a sterile, conical glass vial.

-

Solvent evaporation: Under a gentle stream of inert gas, evaporate the organic solvent (e.g., methyl acetate) until a thin film of the compound is visible at the bottom of the vial. It is crucial to perform this step on ice to prevent degradation of the prostaglandin.

-

Reconstitution in ethanol: Reconstitute the dried di-Me-PGA1 in a small volume of 100% ethanol. For example, to create a 10 mg/mL stock solution, add 100 µL of ethanol to 1 mg of the compound. Vortex gently to ensure complete dissolution.

-

Dilution in PBS: For the final injection volume, dilute the ethanol stock solution in sterile PBS (pH 7.4) to the desired final concentration. The final concentration of ethanol in the injection solution should be kept to a minimum, ideally below 5%, to avoid adverse effects in the animals. Prepare this final dilution fresh on the day of injection.

Example Calculation for a 1 mg/kg dose in a 25g mouse:

-

Desired dose: 1 mg/kg = 0.025 mg for a 25g mouse.

-

From a 10 mg/mL ethanol stock, this corresponds to 2.5 µL.

-

For an injection volume of 200 µL, you would take 2.5 µL of the 10 mg/mL stock and add 197.5 µL of sterile PBS.

-

The final ethanol concentration would be approximately 1.25%.

In Vivo Administration Protocol: Intraperitoneal (i.p.) Injection in Mice

This is a general protocol and should be adapted based on institutional guidelines and experimental requirements. [9][10][11]

Materials:

-

Prepared this compound solution

-

Sterile 1 mL syringes

-

Sterile 26-27 gauge needles

-

70% ethanol for disinfection

-

Appropriate animal handling and restraint equipment

Procedure:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen. Ensure the animal is held firmly but without restricting its breathing.

-

Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This minimizes the risk of puncturing the cecum, bladder, or other vital organs.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Injection: Tilt the mouse so that its head is pointing slightly downwards. This will cause the abdominal organs to shift cranially, reducing the risk of injury. Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (indicated by the appearance of blood) or the intestine (indicated by a yellowish or greenish aspirate). If any fluid is aspirated, discard the syringe and re-attempt the injection at a different site with a fresh needle and syringe.

-

Administration: If there is no aspirate, slowly and steadily inject the di-Me-PGA1 solution. The maximum recommended injection volume for a mouse is 10 mL/kg.[10]

-

Post-injection Monitoring: After withdrawing the needle, return the mouse to its cage and monitor it for any signs of distress or adverse reactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.

Caption: General experimental workflow for in vivo studies.

References

- 1. This compound - Biochemicals - CAT N°: 10080 [bertin-bioreagent.com]

- 2. The effects of 16,16-dimethyl PGE2 and phosphodiesterase inhibitors on Con A blastogenic responses and NK cytotoxic activity of mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. Effects of prostaglandin E1, E2 and 16,16-dimethyl-E2 on gastric mucosal microcirculation and basal acid output in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of oral and intravenous 16,16-dimethyl prostaglandin E2 in duodenal ulcer and Zollinger-Ellison syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intraperitoneal Injection in an Adult Mouse [protocols.io]

- 8. [Characteristics of the effect of 16,16-dimethyl prostaglandin E2 on the alkaline secretion of the proximal duodenal mucosa in rats--a comparison with the effect of secretin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ltk.uzh.ch [ltk.uzh.ch]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. uac.arizona.edu [uac.arizona.edu]

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (dmPGA1) is a synthetic, metabolism-resistant analog of prostaglandin A1 (PGA1). Like other cyclopentenone prostaglandins, dmPGA1 exhibits significant biological activities, including the inhibition of DNA synthesis and anti-proliferative effects against various cancer cell lines, such as Lewis lung carcinoma and B16 amelanotic melanoma cells.[1][2] Furthermore, it has demonstrated potent antiviral activity, inhibiting the replication of both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus-1 (HIV-1).[3] The anti-inflammatory and anti-proliferative effects of cyclopentenone prostaglandins are, in part, attributed to their ability to inhibit the NF-κB signaling pathway.[4] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκB-α.[4]

These properties make dmPGA1 a compound of interest for research in oncology, virology, and inflammation. The following application note provides a detailed protocol for assaying the anti-proliferative effects of dmPGA1 on a cancer cell line.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against various viral strains in different cell lines.

| Virus Strain | Cell Line | 50% Inhibitory Concentration (ID50) |

| HSV-1 | Vero Cells | 3.8 - 5.6 µg/mL |

| HSV-1 | Human Foreskin Fibroblasts | 4.6 - 7.3 µg/mL |

| HSV-2 | Vero Cells | 3.8 - 4.5 µg/mL |

| HSV-2 | Human Foreskin Fibroblasts | 5.7 µg/mL |

| HIV-1 | Acutely Infected T Cells (VB line) | 2.5 µg/mL |

| HIV-1 | Chronically Infected Macrophages | 5.2 µg/mL |

Data compiled from Hughes-Fulford, M., et al. (1992).[5]

Experimental Protocols

Assay for Anti-Proliferative Activity of this compound using MTT Assay

This protocol details a method to assess the cytotoxic and anti-proliferative effects of dmPGA1 on the B16-F10 murine melanoma cell line using a colorimetric MTT assay.[6][7]

Materials and Reagents:

-

B16-F10 murine melanoma cells

-

This compound (dmPGA1)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[8]

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

-

Cell Seeding:

-

Trypsinize the cells and perform a cell count.

-

Seed the B16-F10 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7]

-

Incubate the plate overnight to allow for cell attachment.

-

-

Treatment with dmPGA1:

-

Prepare a stock solution of dmPGA1 in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of dmPGA1. Include a vehicle control (medium with the solvent at the same concentration used for the highest dmPGA1 concentration).

-

Incubate the cells for 48 hours.[8]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Incubate the plate for an additional 3-4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of dmPGA1 that inhibits cell proliferation by 50%).

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for determining the anti-proliferative activity of dmPGA1.

Caption: Proposed mechanism of dmPGA1 via inhibition of the NF-κB signaling pathway.

References

- 1. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 4. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Migration and invasion in B16-F10 mouse melanoma cells are regulated by Nrf2 inhibition during treatment with ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A characterization of four B16 murine melanoma cell sublines molecular fingerprint and proliferation behavior - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 16,16-Dimethyl Prostaglandin A1 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl prostaglandin A1 (dmPGEA1) is a synthetic analog of prostaglandin A1 that has demonstrated potential as an anti-proliferative agent in cancer cell line studies. Research suggests that dmPGEA1 can inhibit DNA synthesis and induce cell cycle arrest, making it a compound of interest for cancer research and drug development. These application notes provide a summary of the known effects of dmPGEA1 on cancer cells, detailed protocols for relevant experiments, and visualizations of the key signaling pathways.

Application Notes

Mechanism of Action